Cas no 1702016-04-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group and a methyl-substituted phenyl moiety. The Fmoc group provides selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The sterically hindered 2,4,6-trimethylphenyl group enhances stability against racemization during coupling reactions. This compound is particularly valuable in the synthesis of modified peptides where controlled introduction of methylated amino acids is required. Its high purity and well-defined reactivity profile ensure reliable performance in complex peptide assembly, making it a preferred choice for researchers in medicinal chemistry and bioconjugation applications.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid structure
1702016-04-3 structure
Product name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
CAS No:1702016-04-3
MF:C27H27NO4
MW:429.50758767128
CID:6222967
PubChem ID:103664417

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
    • EN300-658096
    • 1702016-04-3
    • Inchi: 1S/C27H27NO4/c1-16-13-17(2)24(18(3)14-16)25(26(29)30)28(4)27(31)32-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-14,23,25H,15H2,1-4H3,(H,29,30)
    • InChI Key: SNCSQHIDUJMQMM-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C(=O)O)C1C(C)=CC(C)=CC=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 429.19400834g/mol
  • Monoisotopic Mass: 429.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 66.8Ų

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-658096-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
5.0g
$4391.0 2023-03-12
Enamine
EN300-658096-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
0.5g
$1453.0 2023-03-12
Enamine
EN300-658096-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
10.0g
$6512.0 2023-03-12
Enamine
EN300-658096-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
0.25g
$1393.0 2023-03-12
Enamine
EN300-658096-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
1g
$0.0 2023-06-06
Enamine
EN300-658096-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
0.05g
$1272.0 2023-03-12
Enamine
EN300-658096-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
0.1g
$1332.0 2023-03-12
Enamine
EN300-658096-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid
1702016-04-3
2.5g
$2969.0 2023-03-12

Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid

Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino}-2-(2,4,6-trimethylphenyl)acetic Acid (CAS No. 1702016-04-3)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid, identified by its CAS number 1702016-04-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety and a trimethylphenyl group, both of which contribute to its unique chemical and pharmacological properties.

The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid features a central acetic acid derivative functionalized with an amide linkage and an ester group. The presence of the fluorenyl group, a well-known luminescent and photostable aromatic system, suggests potential applications in photochemical research and optoelectronic materials. Meanwhile, the trimethylphenyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

In recent years, this compound has been explored in the development of novel therapeutic agents due to its ability to interact with biological targets in a highly selective manner. The amide moiety serves as a key pharmacophore, enabling interactions with enzymes and receptors involved in critical biological pathways. This has positioned 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid as a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its versatility in synthetic applications. The combination of the fluorenyl and trimethylphenyl groups provides a robust scaffold for derivatization, allowing chemists to modify its properties for specific purposes. For instance, researchers have utilized this compound as an intermediate in the synthesis of more complex molecules with enhanced pharmacological activity. Its structural features make it particularly useful in designing molecules that exhibit improved solubility, bioavailability, and target specificity.

The pharmacological potential of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid has been highlighted in several recent studies. Researchers have demonstrated its ability to modulate key enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammatory disorders. The fluorenyl moiety's ability to enhance binding affinity while maintaining structural integrity has been particularly noteworthy. Additionally, the trimethylphenyl group contributes to metabolic stability, reducing the likelihood of rapid degradation in vivo.

Recent advancements in computational chemistry have further illuminated the therapeutic promise of this compound. Molecular modeling studies have revealed that 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid can effectively interact with target proteins through multiple binding sites, enhancing its therapeutic efficacy. These insights have guided the development of more refined derivatives with improved pharmacokinetic profiles.

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2,4,6-trimethylphenyl)acetic acid involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the fluorenylmethoxy carbonyl group followed by the amide formation step highlights the compound's complexity and the precision required in its preparation. Such synthetic strategies not only demonstrate the compound's feasibility but also provide valuable insights into broader chemical methodologies applicable to other drug-like molecules.

In conclusion, 1702016-04-3 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted applications. Its potential as a therapeutic agent is underscored by ongoing research into its interactions with biological targets and its role as a synthetic intermediate. As scientists continue to explore new frontiers in drug discovery, 1702016-04-3 is poised to play an integral role in shaping future therapeutic strategies.

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